
(+)-N,O-Di-Desmethyl Tramadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-N,O-Di-Desmethyl Tramadol is a derivative of tramadol, an opioid analgesic used for the treatment of moderate to severe pain. Tramadol itself is a centrally acting synthetic opioid analgesic and serotonin-norepinephrine reuptake inhibitor. This compound is one of the metabolites formed during the metabolism of tramadol in the liver. This compound retains some of the pharmacological properties of tramadol, contributing to its analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N,O-Di-Desmethyl Tramadol typically involves the demethylation of tramadol. This process can be achieved through various chemical reactions, including:
N-Demethylation: This involves the removal of a methyl group from the nitrogen atom of tramadol. Common reagents used for this reaction include boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).
O-Demethylation: This involves the removal of a methyl group from the oxygen atom of tramadol. Reagents such as hydrobromic acid (HBr) or pyridine hydrochloride can be used for this purpose.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Setup: The starting material, tramadol, is dissolved in an appropriate solvent such as dichloromethane or methanol.
Addition of Reagents: The demethylating agents are added to the reaction mixture under controlled temperature and pressure conditions.
Purification: The reaction mixture is purified using techniques such as column chromatography or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(+)-N,O-Di-Desmethyl Tramadol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(+)-N,O-Di-Desmethyl Tramadol has several scientific research applications, including:
Pharmacological Studies: It is used to study the pharmacokinetics and pharmacodynamics of tramadol and its metabolites.
Pain Management Research: It is investigated for its analgesic properties and potential use in pain management.
Neurochemical Research: It is used to study the effects of opioid and serotonin-norepinephrine reuptake inhibition on neurotransmitter systems.
Toxicology Studies: It is used to assess the toxicity and safety profile of tramadol and its metabolites.
Mechanism of Action
(+)-N,O-Di-Desmethyl Tramadol exerts its effects through multiple mechanisms:
Opioid Receptor Agonism: It acts as an agonist at the μ-opioid receptor, leading to analgesic effects.
Serotonin and Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to pain relief.
Modulation of Pain Pathways: It modulates pain perception by affecting various neurotransmitter systems involved in pain signaling.
Comparison with Similar Compounds
Similar Compounds
Tramadol: The parent compound, which is a centrally acting synthetic opioid analgesic.
O-Desmethyl Tramadol: Another metabolite of tramadol with similar pharmacological properties.
Tapentadol: An opioid analgesic with a similar mechanism of action but different chemical structure.
Uniqueness
(+)-N,O-Di-Desmethyl Tramadol is unique due to its specific demethylation pattern, which affects its pharmacological properties. Unlike tramadol, it has undergone both N-demethylation and O-demethylation, resulting in distinct interactions with opioid receptors and neurotransmitter systems.
Properties
IUPAC Name |
3-[(1S,2S)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-GXTWGEPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654161 |
Source


|
| Record name | 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144830-19-3 |
Source


|
| Record name | 3-{(1S,2S)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
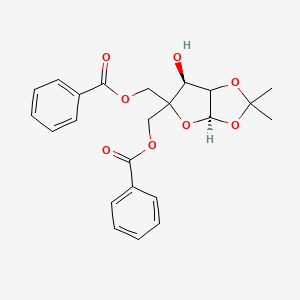
![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)



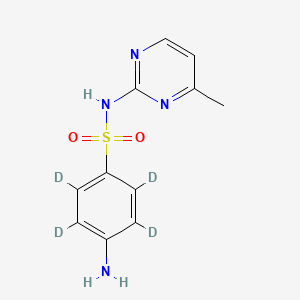
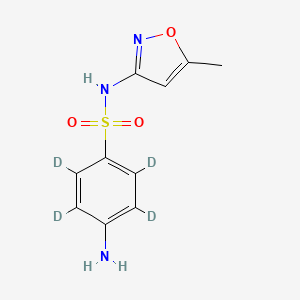


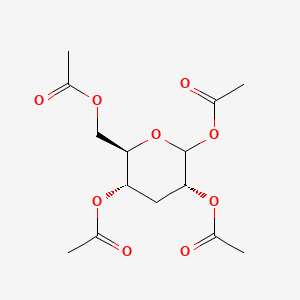


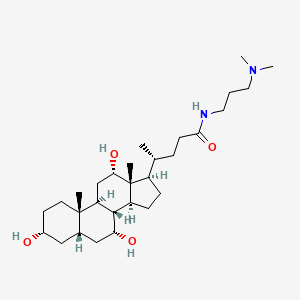
![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)
